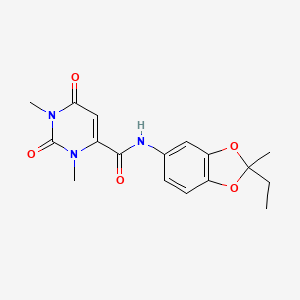![molecular formula C27H27F3N2O4 B11474185 N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure is an indole ring system (1H-indol-3-yl).
- It contains a phenylethyl group (1-phenylethyl) attached to the indole ring.
- The compound also has a trifluoromethyl group (CF₃) and a methoxy group (OCH₃) on the benzene ring.
- Overall, it combines features from indole, benzamide, and other functional groups.
- Its chemical formula is C₁₉H₂₀F₃N₃O₄ .
- While I don’t have specific information on its origin or discovery, it likely has applications in pharmaceuticals, agrochemicals, or materials science.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound. similar indole derivatives are often synthesized via multistep reactions.
- A potential approach could involve condensation reactions between appropriately substituted starting materials (e.g., indole, benzoyl chloride, and trifluoromethylamine).
- Industrial production methods would likely involve optimization of existing synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo various reactions:
Oxidation: Oxidative processes might modify the indole or benzamide moieties.
Reduction: Reduction could affect the carbonyl groups or other functional groups.
Substitution: Substituents (e.g., trifluoromethyl) may be replaced by other groups.
- Common reagents could include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antiviral properties).
Agrochemicals: Explore its use in crop protection (pesticides, herbicides).
Materials Science: Assess its role in organic electronics or functional materials.
Mechanism of Action
- Without specific data, I can’t provide precise details. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural complexity.
- Molecular pathways could involve signal transduction, enzyme inhibition, or gene expression modulation.
Comparison with Similar Compounds
- Similar indole-based compounds include:
Indomethacin: An anti-inflammatory drug.
Tryptophan: An essential amino acid.
Ibogaine: A psychoactive alkaloid.
- Highlighting its uniqueness would involve comparing its substituents, functional groups, and biological activities.
Remember that this compound’s detailed study would require access to specialized databases and literature.
Properties
Molecular Formula |
C27H27F3N2O4 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H27F3N2O4/c1-16(17-8-6-5-7-9-17)32-20-14-25(2,3)15-21(33)22(20)26(24(32)35,27(28,29)30)31-23(34)18-10-12-19(36-4)13-11-18/h5-13,16H,14-15H2,1-4H3,(H,31,34) |
InChI Key |
HVWXPQBHCRXHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474111.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11474121.png)
![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11474140.png)
![Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11474143.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(2-methoxybenzyl)methanamine](/img/structure/B11474144.png)
![1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11474155.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)
![12,14-dimethyl-17-phenyl-9-(3,4,5-trimethoxyphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11474168.png)


![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11474178.png)
